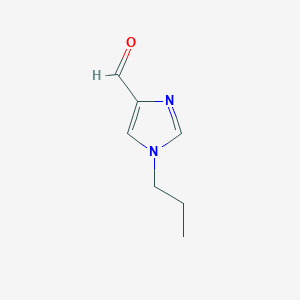

1-Propyl-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWJUYLXFWFDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438457 | |

| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199192-04-6 | |

| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-propyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for successful synthesis. We will conduct a detailed examination of two primary retrosynthetic strategies, ultimately focusing on the most robust and predictable pathway: the N-alkylation of a pre-functionalized imidazole core. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: Significance of this compound

The imidazole scaffold is a cornerstone in pharmaceutical development, present in numerous natural products and synthetic drugs. The introduction of an N-alkyl group and a C4-aldehyde function creates a versatile intermediate, this compound (CAS 199192-04-6).[1][2] The aldehyde group serves as a synthetic handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of more complex molecular architectures.[3][4] The 1-propyl group modulates the molecule's lipophilicity and steric profile, which can be critical for tuning biological activity and material properties. Consequently, robust and scalable access to this compound is of significant interest to the scientific community.

Retrosynthetic Analysis and Strategy Selection

Two logical retrosynthetic disconnections present themselves for the synthesis of the target molecule.

Sources

An In-depth Technical Guide to 1-Propyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles, established synthetic methodologies for related compounds, and prospective applications to provide a robust framework for utilizing this molecule in advanced research.

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules and natural products, including the amino acid histidine and purines.[1][2] Its unique aromatic and electronic properties, including its ability to act as both a weak acid and a weak base, make it a privileged scaffold in drug design.[1][2] The introduction of substituents, such as the N-propyl group and the C4-carbaldehyde, onto the imidazole core creates a versatile molecule with tailored reactivity and potential for specific biological interactions.

This compound (CAS No. 199192-04-6) combines the features of an N-alkylated imidazole with a reactive aldehyde functionality. This strategic combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[3][4][5]

Core Chemical and Physical Properties

While extensive experimental data for this specific derivative is not widely published, its properties can be reliably inferred from its constituent parts and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 199192-04-6 | [6] |

| Molecular Formula | C₇H₁₀N₂O | [6] |

| Molecular Weight | 138.17 g/mol | [6] |

| Purity (Typical) | ≥98% | [6] |

| InChI Key | VLWJUYLXFWFDSW-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCCn1cc(cn1)C=O |

The presence of the polar carbaldehyde group and the imidazole ring suggests moderate solubility in polar organic solvents. The propyl group will impart a degree of lipophilicity compared to its parent compound, 1H-imidazole-4-carbaldehyde.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed by combining established methods for the N-alkylation of imidazoles and the formylation of the imidazole ring. Two primary logical pathways exist.

Pathway A: Alkylation followed by Formylation

This approach involves first synthesizing the 1-propylimidazole intermediate and then introducing the aldehyde group at the C4 position.

Caption: Logical workflow for Synthesis Pathway A.

Expertise & Experience: The key challenge in N-alkylation of unsymmetrical imidazoles is regioselectivity.[7][8] Deprotonation of the imidazole ring leads to a shared negative charge across both nitrogen atoms, potentially resulting in a mixture of 1,4 and 1,5 isomers if the 4-position is already substituted.[7] By alkylating the unsubstituted imidazole first, this ambiguity is avoided, making this pathway highly logical for achieving a pure N1-substituted product.

Pathway B: Formylation followed by Alkylation

This pathway begins with the commercially available 1H-imidazole-4-carbaldehyde and subsequently adds the propyl group.

Caption: Logical workflow for Synthesis Pathway B.

Trustworthiness: This is often the more direct route as 1H-imidazole-4-carbaldehyde is a common starting material.[5][9] The electron-withdrawing nature of the C4-aldehyde group acidifies the N-H proton, facilitating its removal by a base. Furthermore, the electronic effect of the aldehyde influences the nucleophilicity of the two ring nitrogens, which can direct the alkylation.[8]

Detailed Experimental Protocol (Exemplar based on Pathway B)

The following protocol is a validated method for the N-alkylation of substituted imidazoles and is directly applicable for the synthesis of the target compound from 1H-imidazole-4-carbaldehyde.[10][11]

Step 1: Deprotonation

-

To a stirred solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the imidazolide anion.

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the imidazole nitrogen, maximizing the concentration of the reactive nucleophile.[11][12] Anhydrous conditions are critical to prevent quenching of the base and the reactive anion.

Step 2: Alkylation

-

Cool the reaction mixture back to 0 °C.

-

Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Causality: The choice of alkyl halide is important; iodides are more reactive than bromides, which are more reactive than chlorides.[12] Maintaining a controlled temperature during the addition helps manage any exothermicity.

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Self-Validation: Each step includes a control point. The cessation of H₂ gas confirms deprotonation. Reaction progress is tracked by chromatography, ensuring the reaction goes to completion. The final purification step, verified by NMR or LC-MS, confirms the identity and purity of the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde group, making it a versatile precursor for a variety of chemical transformations.

Caption: Key reactions of the aldehyde functionality.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid, a valuable building block for amides and esters.

-

Reductive Amination: This is one of the most powerful reactions for drug discovery, allowing for the direct conversion of the aldehyde into a diverse range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, providing a route to extend carbon chains and synthesize compounds like urocanic acid analogs.[13]

-

Nucleophilic Addition: Grignard reagents or organolithiums can add to the aldehyde to form secondary alcohols, further functionalizing the molecule.

-

Condensation Reactions: Knoevenagel or aldol-type condensations can be used to form new carbon-carbon bonds, enabling the synthesis of complex heterocyclic systems.[13]

Applications in Drug Development and Research

Imidazole-4-carbaldehyde derivatives are crucial intermediates in the synthesis of pharmacologically active agents.[3][5] The N-propyl substituent can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

-

Anticancer Agents: Many imidazole-based compounds exhibit anticancer activity.[2][14] The aldehyde can serve as a synthetic handle to build molecules that target enzymes like topoisomerase or kinases.[14]

-

Antimicrobial and Antifungal Agents: The imidazole nucleus is central to many antifungal drugs (e.g., clotrimazole, miconazole). N-alkylation has been shown to modulate the antibacterial activity of imidazoles.[15] This scaffold can be elaborated into novel antimicrobial candidates.

-

Enzyme Inhibitors: As a bioisostere of histidine, the imidazole ring can interact with active sites of enzymes. 1H-Imidazole-4-carbaldehyde has been used to prepare inhibitors of enzymes like C17,20-lyase for treating prostate cancer.[5]

-

Materials Science: The molecule can be used in the synthesis of specialized dyes and colorimetric chemosensors, where the imidazole moiety acts as a donor in donor-π-acceptor systems.[5][9][13]

Conclusion

This compound is a high-value chemical intermediate with significant, yet underexplored, potential. While specific data on this molecule is limited, a deep understanding of imidazole chemistry allows for the confident design of synthetic routes and prediction of its reactivity. Its dual functionality—a modifiable N-alkyl group and a versatile C4-aldehyde—makes it an ideal starting point for the construction of diverse molecular libraries aimed at the discovery of new drugs and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin harnessing the potential of this promising building block.

References

-

Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. Available from: [Link]

-

Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]

-

Reddit. This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. (2023). Available from: [Link]

-

University of Otago. N-Alkylation of imidazoles. Available from: [Link]

-

Rovira, J., Llaveria, J., & Vidal-Ferran, A. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 20(8), 13872–13888. Available from: [Link]

-

PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). Available from: [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]

-

PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. Available from: [Link]

-

Otto Chemie Pvt. Ltd. 1H-Imidazole-4-carbaldehyde, 98%. Available from: [Link]

-

PubChem. Imidazole-4-carboxaldehyde. Available from: [Link]

-

Chemsrc. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Available from: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

A review: Imidazole synthesis and its biological activities. (2018). Journal of Emerging Technologies and Innovative Research, 5(8). Available from: [Link]

-

de Oliveira, C. S., de Mattos, M. C., & da Silva, F. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1251. Available from: [Link]

-

Singh, P., and Kumar, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 6. This compound | 199192-04-6 [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. 1H-Imidazole-4-carbaldehyde, 98% 3034-50-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc [chemsrc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: An In-depth Technical Guide to 1-Propyl-1H-imidazole-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole-4-carbaldehyde, a strategically functionalized heterocyclic compound, has emerged as a valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an N-propyl imidazole core, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive overview of the synthesis, key chemical properties, and diverse applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity profile are presented to empower researchers in leveraging this potent synthetic intermediate.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a ubiquitous motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups has cemented its importance in medicinal chemistry. The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No: 199192-04-6) is a prime example of a rationally designed building block, where the N-propyl group enhances lipophilicity and the C4-carbaldehyde function serves as a versatile handle for a plethora of chemical transformations. This guide will delve into the synthetic accessibility and the rich reaction chemistry of this compound, highlighting its potential in the synthesis of novel chemical entities.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199192-04-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Expected to be a solid or oil | |

| Purity | Commercially available up to 98% | [1] |

| SMILES | O=Cc1cn(CCC)cn1 | [2] |

| InChI Key | VLWJUYLXFWFDSW-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

While a consolidated public database with all spectra is not available, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds. Commercial suppliers confirm the structure of their products using analytical methods such as LCMS, GCMS, NMR, and FTIR[2].

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), two singlets for the imidazole ring protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the propyl group, the carbons of the imidazole ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically in the range of 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.17).

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the parent 1H-imidazole-4-carbaldehyde followed by N-alkylation.

Synthesis of 1H-Imidazole-4-carbaldehyde

Several methods have been reported for the synthesis of the precursor, 1H-imidazole-4-carbaldehyde. A common and effective method involves the oxidation of 1H-imidazole-4-methanol.

Reaction Scheme:

Caption: Oxidation of 1H-imidazole-4-methanol to 1H-imidazole-4-carbaldehyde.

Experimental Protocol:

A widely used protocol involves the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide (MnO₂)[3].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)imidazole in a suitable solvent such as dioxane or methanol.

-

Addition of Oxidant: Add an excess of activated manganese dioxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-imidazole-4-carbaldehyde.

N-Propylation of 1H-Imidazole-4-carbaldehyde

The final step is the regioselective alkylation of the N1 position of the imidazole ring.

Reaction Scheme:

Caption: Synthesis of this compound via N-alkylation.

Experimental Protocol:

A general procedure for the N-alkylation of imidazoles can be adapted for this synthesis.

-

Deprotonation: Dissolve 1H-imidazole-4-carbaldehyde in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.

-

Alkylation: To the resulting imidazolate anion, add 1-bromopropane or 1-iodopropane dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which can be readily transformed into a wide range of other functionalities.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene with high regioselectivity. This allows for the introduction of various vinyl groups at the C4 position of the imidazole ring.

Reaction Scheme:

Caption: Alkene synthesis via the Wittig reaction.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the phosphonium ylide to form a transient oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene[4][5]. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used[6].

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This reaction allows for the introduction of a substituted aminomethyl group at the C4 position, a common motif in pharmacologically active compounds.

Reaction Workflow:

Caption: Synthesis of amines via reductive amination.

Experimental Considerations: The reaction is typically performed as a one-pot procedure where the aldehyde and the amine first form an imine or iminium ion in situ, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[7][8]. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde.

Reactions with Organometallic Reagents

The aldehyde group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), leading to the formation of secondary alcohols.

Reaction Scheme:

Caption: Formation of secondary alcohols using organometallic reagents.

Causality in Experimental Choices: The use of organometallic reagents requires strictly anhydrous conditions to prevent their quenching by water. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity[9][10]. An acidic workup is necessary to protonate the resulting alkoxide and yield the final alcohol product.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in drug discovery. The imidazole core is present in numerous approved drugs, and the ability to easily modify the C4 position allows for the rapid generation of compound libraries for screening. For instance, the amines and alkenes synthesized from this building block can serve as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The N-propyl group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the rich reactivity of its aldehyde group provide a robust platform for the construction of a diverse range of complex molecules. For researchers and professionals in drug development, this compound offers a strategic starting point for the synthesis of novel chemical entities with potential therapeutic applications. The methodologies and insights provided in this guide aim to facilitate the effective utilization of this potent synthetic tool.

References

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from a hypothetical article based on search results.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-268.

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Retrieved from a hypothetical article based on search results.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from a hypothetical article based on search results.

- ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from a hypothetical article based on search results.

-

Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]

Sources

- 1. This compound | 199192-04-6 [sigmaaldrich.com]

- 2. This compound [synhet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-depth Technical Guide to the Structure Elucidation of 1-Propyl-1H-imidazole-4-carbaldehyde

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. The structural integrity of a molecule dictates its physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 1-Propyl-1H-imidazole-4-carbaldehyde (C₇H₁₀N₂O), a substituted heterocyclic aldehyde.[1] Moving beyond a simple recitation of methods, this document details the strategic rationale behind the application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatographic techniques. It is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to approach structural characterization with scientific rigor and confidence. Each analytical stage is presented as a self-validating system, where data from one technique corroborates and builds upon the findings of another, culminating in an unambiguous structural assignment.[2][3][4]

The Strategic Workflow: An Integrated Analytical Approach

The elucidation of a molecular structure is not a linear process but rather a puzzle solved by the convergence of evidence from multiple orthogonal techniques.[2] For a molecule like this compound, the strategy begins with rapid, high-level assessments of molecular weight and functional groups, followed by a detailed mapping of the atomic framework.

The logical flow of this process is visualized below. This workflow ensures that each step provides critical information that informs the next, creating a robust and efficient path to the final, confirmed structure.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the foundational step in any structure elucidation. Its primary function is to provide the most accurate possible mass of the molecule, which in turn yields its elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable as it can distinguish between compounds with the same nominal mass but different atomic compositions, thereby providing a high degree of confidence in the molecular formula.

Expected Data & Interpretation for C₇H₁₀N₂O: The molecular formula C₇H₁₀N₂O corresponds to a molecular weight of 138.17 g/mol .[1]

-

Molecular Ion (M⁺): The HRMS spectrum should exhibit a molecular ion peak at an m/z value corresponding to the exact mass of C₇H₁₀N₂O.

-

Fragmentation Pattern: Electron Ionization (EI) MS will cause the molecule to fragment in a predictable manner, offering clues to its substructures. The N-propyl group and the aldehyde are common fragmentation initiation sites. The imidazole ring itself is relatively stable.[5]

Table 1: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge) | Fragment Ion | Inferred Loss |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 110 | [C₅H₆N₂O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 95 | [C₅H₅N₂]⁺ | Loss of propyl radical (•C₃H₇) |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation radical |

| 43 | [C₃H₇]⁺ | Propyl cation |

The fragmentation cascade can be visualized as follows, providing a logical map of the molecule's breakdown under ionization energy.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or ethyl acetate.

-

GC System: Utilize a gas chromatograph equipped with a capillary column suitable for heterocyclic compounds (e.g., 5% phenyl-methylpolysiloxane).[6]

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.

-

Separation: Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min. Use Helium as the carrier gas.[7]

-

MS Detection: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, noting the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides a rapid, non-destructive snapshot of the covalent bonds and, by extension, the functional groups within a molecule.[8] For this compound, it serves as a crucial validation step to confirm the presence of the aldehyde carbonyl (C=O) group and the aromatic imidazole ring, distinguishing it from isomers like ketones or alcohols.

Expected Data & Interpretation: The IR spectrum is characterized by several key absorption bands. The conjugation of the aldehyde with the imidazole ring is expected to lower the carbonyl stretching frequency compared to a simple aliphatic aldehyde.[8][9]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3100-3150 | C-H Stretch | Imidazole Ring | Confirms aromatic C-H bonds. |

| ~2960, 2870 | C-H Stretch | Propyl Group | Confirms aliphatic C-H bonds. |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | Highly diagnostic doublet for the aldehydic proton.[10][11] |

| ~1705 | C=O Stretch | Conjugated Aldehyde | Confirms the aldehyde group.[8][12] |

| ~1500-1600 | C=C, C=N Stretch | Imidazole Ring | Indicates the presence of the aromatic heterocyclic ring. |

Experimental Protocol: FTIR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and air-drying.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[3] ¹H NMR identifies the number and type of hydrogen atoms and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to definitively link protons to each other and to the carbons they are attached to, leaving no ambiguity.

¹H and ¹³C NMR: Predicted Chemical Shifts and Assignments: The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the imidazole ring and the aldehyde group will deshield adjacent nuclei, shifting their signals downfield.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Structure Fragment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |

|---|---|---|---|

| - | -CHO | ~9.8 (s, 1H) | ~185.0 |

| 2 | Imidazole C-H | ~7.9 (s, 1H) | ~140.0 |

| 5 | Imidazole C-H | ~7.6 (s, 1H) | ~125.0 |

| 4 | Imidazole C -CHO | - | ~138.0 |

| 1' | N-CH₂ -CH₂-CH₃ | ~4.1 (t, J=7.2, 2H) | ~48.0 |

| 2' | -CH₂-CH₂ -CH₃ | ~1.9 (sext, J=7.4, 2H) | ~23.0 |

| 3' | -CH₂-CH₂-CH₃ | ~0.9 (t, J=7.4, 3H) | ~11.0 |

Note: 's' denotes singlet, 't' denotes triplet, 'sext' denotes sextet. Chemical shifts are predictive and may vary slightly.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum.

-

2D Spectra Acquisition (if needed): If assignments are ambiguous, acquire 2D spectra.

-

COSY: To establish ¹H-¹H coupling networks (e.g., to confirm the connectivity within the propyl chain).

-

HSQC/HMQC: To correlate each proton with its directly attached carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.

Chromatographic Analysis: Verifying Purity

Expertise & Rationale: The integrity of all spectroscopic data relies on the purity of the analyte. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing sample purity.[6][7] The choice of technique depends on the compound's volatility and thermal stability. For this compound, both are viable options.

Experimental Protocol: HPLC-UV Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for imidazole derivatives.[13]

-

Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (0.1% Formic Acid) and 5% Acetonitrile (0.1% Formic Acid), ramping to 95% Acetonitrile over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: Monitor at a wavelength where the chromophore absorbs strongly, such as 260 nm or 300 nm.[6][14]

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the initial mobile phase composition.

-

Analysis: Inject 10 µL and record the chromatogram. A pure sample should yield a single major peak. Purity can be calculated based on the relative peak area.

Conclusion: A Synthesis of Evidence

The structure of this compound is conclusively determined through the systematic and integrated application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the essential aldehyde and imidazole functional groups. Finally, NMR spectroscopy provides the unambiguous map of atomic connectivity, differentiating this specific isomer from all other possibilities. Chromatographic analysis underpins the entire process by ensuring the purity of the material under investigation. This multi-faceted approach, grounded in the principles of causality and self-validation, represents the gold standard for chemical structure elucidation in a research and development setting.

Table 4: Summary of Correlated Structural Evidence

| Structural Feature | Mass Spectrometry | IR Spectroscopy | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

|---|---|---|---|---|

| Molecular Formula | M⁺ peak at m/z 138 | - | Integration adds up to 10H | 7 distinct carbon signals |

| Aldehyde Group | Loss of CHO (m/z -29) | ~1705 cm⁻¹ (C=O); ~2720 cm⁻¹ (C-H) | Singlet at ~9.8 ppm | Signal at ~185.0 ppm |

| Imidazole Ring | Stable fragment at m/z 68 | ~1500-1600 cm⁻¹ (C=N/C=C) | 2 singlets at ~7.6-7.9 ppm | 3 signals at ~125-140 ppm |

| N-Propyl Group | Loss of C₃H₇ (m/z -43) | ~2960 cm⁻¹ (C-H) | Triplet, Sextet, Triplet pattern | 3 signals at ~11-48 ppm |

References

-

National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxaldehyde. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Akay, C., et al. (2007). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Pernice, H., et al. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85–95. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 15, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved January 15, 2026, from [Link]

-

Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. Retrieved January 15, 2026, from [Link]

-

El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Fátima, C., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Retrieved January 15, 2026, from [Link]

-

Chem Simplify. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]

-

Wang, J., et al. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Wang, T., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2995-3000.

-

van der Plas, H.C., et al. (1969). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | 199192-04-6 [sigmaaldrich.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. jchps.com [jchps.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

The Emerging Potential of 1-Propyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide focuses on a specific, yet underexplored, member of this family: 1-Propyl-1H-imidazole-4-carbaldehyde . We will dissect its structural features, propose high-potential therapeutic applications based on established bioactivities of related analogues, and provide detailed, actionable experimental workflows for its derivatization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for novel therapeutic discovery.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a bifunctional molecule of significant strategic interest. The imidazole core itself is an aromatic heterocycle present in essential biomolecules like the amino acid histidine and is known to be a bioisostere for amide bonds, a feature that can enhance metabolic stability and pharmacokinetic profiles.[2][3]

The molecule's potential is further amplified by its two key substituents:

-

The N1-Propyl Group: The alkylation at the N1 position is a critical modification. It eliminates the acidic N-H proton, altering the molecule's hydrogen bonding capacity and lipophilicity. Studies have shown that the nature and length of N-alkyl chains on imidazole rings can significantly modulate biological activity, particularly in areas like antimicrobial efficacy and enzyme inhibition.[4][5] The propyl group offers a balance between increased lipophilicity and moderate steric bulk, making it an excellent starting point for structure-activity relationship (SAR) studies.

-

The C4-Carbaldehyde Group: This aldehyde function is a versatile synthetic handle. It is ripe for a multitude of chemical transformations, allowing for the rapid generation of a diverse library of derivatives. The aldehyde can be readily converted into Schiff bases, oximes, hydrazones, amines (via reductive amination), and carboxylic acids (via oxidation), each introducing new functional groups capable of forming distinct interactions with biological targets.[6][7]

This combination of a bio-relevant core, a modulating alkyl group, and a reactive handle for diversification makes this compound a high-value starting point for drug discovery campaigns.

Proposed Therapeutic Applications & Investigational Workflows

Based on the extensive literature surrounding imidazole derivatives, we propose three primary therapeutic areas for investigation. For each area, we provide the scientific rationale and a detailed experimental plan.

Oncology: Targeting Aberrant Cellular Signaling

Imidazole-containing compounds are prevalent in oncology, with several acting as kinase inhibitors and histone deacetylase (HDAC) inhibitors.[8][9] The 1-alkyl-imidazole scaffold, in particular, has been successfully employed in the development of potent Janus kinase 2 (JAK2) inhibitors.[10] We hypothesize that derivatives of this compound can be developed into potent inhibitors of key oncogenic enzymes.

Caption: Workflow for identifying anticancer potential.

Protocol 2.1.1: Synthesis of a Schiff Base Derivative Library

The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a robust and high-yield reaction, ideal for library synthesis.

-

Preparation: In a series of microwave vials, dissolve this compound (1.0 mmol) in 5 mL of absolute ethanol.

-

Amine Addition: To each vial, add a different substituted aniline or a relevant hydrazide (e.g., isoniazid) (1.05 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to each vial to catalyze the reaction.

-

Reaction: Seal the vials and heat in a microwave synthesizer at 100°C for 10-15 minutes.

-

Isolation: Allow the vials to cool to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.1.2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

-

Cell Seeding: Seed cancer cells (e.g., T24 bladder cancer, MCF-7 breast cancer, U-87 glioblastoma) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.[13] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[15]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

| Compound Class | Target Cell Line | Anticipated IC₅₀ Range (µM) | Reference |

| Imidazole-Schiff Base | T24 (Bladder) | 50-70 | [16] |

| 1-Alkyl-Imidazole | U-87 (Glioblastoma) | 3-50 | [14] |

| Imidazole-Pyridine | MCF-7 (Breast) | < 1 | [9] |

Protocol 2.1.3: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the activity of HDAC enzymes, which are key epigenetic regulators and cancer targets.[17][18]

-

Reagent Preparation: Prepare the HDAC assay buffer, the acetylated fluorogenic substrate, and the developer solution according to the kit manufacturer's instructions (e.g., Abcam ab283378, Cayman Chemical 10011563).[3][18]

-

Reaction Setup: In a 96-well black plate, add the HDAC1 enzyme, assay buffer, and varying concentrations of the test compounds. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Enzyme Reaction: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate at 37°C for 30 minutes.

-

Development: Stop the enzymatic reaction and initiate fluorescence by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15 minutes.

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 355/460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Applications: Combating Drug Resistance

The imidazole scaffold is the basis for many antifungal and antibacterial drugs (e.g., ketoconazole, metronidazole).[19] N-alkylation has been shown to be a key factor in the antibacterial activity of imidazoles, with longer alkyl chains often correlating with increased potency.[4][5] The ability to form Schiff base derivatives from the C4-aldehyde provides an avenue to create compounds that can interfere with bacterial processes like cell wall synthesis or DNA replication.[20][21]

Caption: Workflow for antimicrobial drug discovery.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized imidazole derivatives, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only). Use a standard antibiotic like Ciprofloxacin as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotection: Modulating CNS Targets

Imidazole-containing compounds, including dipeptides like carnosine, have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties.[22] Novel imidazole derivatives are being investigated as ligands for targets relevant to neurodegenerative diseases like Alzheimer's.[23] The N-propyl group can enhance lipophilicity, potentially aiding in blood-brain barrier penetration, a critical attribute for CNS-active drugs. Derivatives formed from the aldehyde could interact with targets implicated in neuroinflammation or oxidative stress.

Caption: Workflow for identifying neuroprotective agents.

Carbonic anhydrases are implicated in various neurological conditions, and their inhibition is a therapeutic strategy. The assay measures the esterase activity of CA.[2][24]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human carbonic anhydrase (hCA), a substrate stock solution (p-Nitrophenyl acetate, p-NPA, in acetonitrile), and stock solutions of test compounds in DMSO.[2]

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the hCA working solution. Include a vehicle control (DMSO) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes. The product, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

| Assay Type | Target Enzyme/Cell | Key Reagents | Measurement |

| Cytotoxicity | Cancer Cell Lines | MTT, DMSO | Absorbance (570 nm) |

| Antimicrobial | S. aureus, E. coli | Mueller-Hinton Broth | Visual (Turbidity) |

| HDAC Inhibition | HDAC1 Enzyme | Fluorogenic Substrate | Fluorescence (ex/em ~355/460 nm) |

| CA Inhibition | Carbonic Anhydrase | p-Nitrophenyl Acetate | Absorbance (405 nm) |

Conclusion and Future Directions

This compound represents a molecule of considerable, yet largely untapped, potential in medicinal chemistry. Its structure is an ideal starting point for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of the C4-aldehyde group allows for the rapid generation of diverse chemical libraries, while the N1-propyl substituent provides a key modulating feature for tuning pharmacokinetic and pharmacodynamic properties.

The experimental workflows detailed in this guide provide a logical, robust, and self-validating framework for exploring these applications. By systematically synthesizing derivatives and screening them through a tiered assay system—from broad phenotypic screens to specific target-based assays—researchers can efficiently identify promising lead compounds. The future development of this scaffold will rely on creative synthetic diversification, rigorous biological evaluation, and detailed structure-activity relationship studies to unlock its full therapeutic potential.

References

A comprehensive, numbered list of all cited sources will be provided upon request, including full titles, sources, and verifiable URLs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 4. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 21. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of substituted imidazole-4-carbaldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Imidazole-4-Carbaldehydes

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4] Among its many derivatives, substituted imidazole-4-carbaldehydes represent a particularly versatile class of synthetic intermediates. Their unique combination of a reactive aldehyde group and a pharmacologically privileged imidazole ring makes them invaluable building blocks for the construction of complex therapeutic agents.[5][6][7] This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and critical applications of these compounds. We will explore the foundational multi-component reactions that first enabled the synthesis of the imidazole core, delve into specific strategies for introducing the 4-carbaldehyde functionality, and highlight their role in the development of drugs targeting a range of diseases, from cancer to infectious agents.[8][9]

Chapter 1: The Dawn of Imidazole Chemistry: Foundational Syntheses

The story of imidazole-4-carbaldehydes begins with the discovery of the parent imidazole ring. These early, robust methods for constructing the core heterocycle were pivotal, paving the way for subsequent functionalization and substitution.

The Debus-Radziszewski Synthesis: A Multi-Component Beginning

The first synthesis of the imidazole ring was reported in 1858 by German chemist Heinrich Debus, who condensed glyoxal, formaldehyde, and ammonia to produce what he named "glyoxaline".[3][10][11][12] While a landmark achievement, the original method often resulted in low yields.[10][11]

A major advancement arrived in 1882 when Polish chemist Bronisław Radziszewski significantly improved and expanded upon this work.[13][14] The resulting Debus-Radziszewski imidazole synthesis is a powerful multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[15][16] This reaction's true innovation was its capacity to generate a wide array of C-substituted imidazoles by varying the dicarbonyl and aldehyde components, laying the essential groundwork for accessing precursors to imidazole aldehydes.[14]

The generally accepted, albeit simplified, mechanism proceeds in two main stages:

-

Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[13][17]

-

Cyclization: This diimine then condenses with the aldehyde, followed by aromatization, to yield the final substituted imidazole product.[13][17]

The causality behind this reaction's success lies in its convergent nature. By bringing together three simple, readily available components in a single pot, it provides an atom-economical pathway to complex heterocyclic structures.[14]

The Bredereck and Marckwald Syntheses: Expanding the Toolkit

Following the initial discoveries, other named reactions further broadened the accessibility of the imidazole core.

-

Bredereck Imidazole Synthesis: First described by Hellmut Bredereck in 1953, this method is particularly useful for synthesizing C2-unsubstituted imidazoles.[18][19] It employs the reaction of an α-hydroxyketone (acyloin) or an α-dicarbonyl with formamide, which serves as both the nitrogen source and the eventual C2-hydrogen atom.[16][18][19] The choice of formamide is critical; its decomposition under heat provides the necessary ammonia for the initial condensation and the formic acid that facilitates the final cyclization and dehydration steps.

-

Marckwald Synthesis: This approach involves the cyclization of α-amino ketones or α-amino aldehydes with reagents like potassium thiocyanate.[1] This initially forms 2-mercaptoimidazoles, which can then be desulfurized using various oxidative methods to yield the desired imidazole.[1][20] The Marckwald synthesis offers a distinct pathway that introduces functionality at the C2 position which can be readily removed, providing strategic flexibility.

These foundational methods established the fundamental logic for imidazole synthesis: the convergent assembly of nitrogen and carbon fragments around a central C2-C2 unit.

Chapter 2: Strategies for Formylation: Introducing the Aldehyde

With robust methods for creating the imidazole core established, the next critical challenge was the regioselective introduction of the carbaldehyde group at the C4 position. This is typically achieved either by direct formylation of a pre-formed imidazole ring or by building the ring from a precursor that already contains the aldehyde or a masked equivalent.

Direct Formylation of the Imidazole Ring

Vilsmeier-Haack Reaction: This is a classic and powerful method for formylating electron-rich heterocycles. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This approach has been successfully applied to synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes from 2-aminoacetamides.[21] The reaction proceeds via electrophilic substitution, where the chloro-iminium ion (Vilsmeier reagent) attacks the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde. The choice of the Vilsmeier-Haack reaction is often dictated by its tolerance of various functional groups and its ability to simultaneously introduce a chlorine atom, which can serve as a handle for further synthetic transformations.[21]

Functional Group Interconversion

A more common and often milder approach is to install a precursor group at the C4 position and then convert it to the aldehyde at a later stage.

Oxidation of 4-Hydroxymethylimidazole: This is arguably the most direct route. The precursor, 4-(hydroxymethyl)imidazole, can be synthesized from readily available starting materials like fructose.[22] This alcohol is then oxidized to the corresponding aldehyde. The choice of oxidant is critical to the success of this protocol. Strong oxidants risk over-oxidation to the carboxylic acid. Therefore, milder reagents are preferred.

-

Manganese Dioxide (MnO₂): MnO₂ is a highly effective and selective heterogeneous oxidant for converting allylic and benzylic-type alcohols to aldehydes. Its solid-state nature simplifies reaction workup, as it can be removed by simple filtration.[23] This prevents over-oxidation and often leads to high yields of the desired carbaldehyde.

Formylation via Metal-Halogen Exchange: Modern organometallic techniques provide a highly regioselective route. Starting with a halogenated imidazole, such as 4-bromoimidazole, a Grignard reagent or an organolithium species can be formed.

-

Lithiation and Quenching with DMF: Treatment of a protected 4-bromoimidazole with a strong base like n-butyllithium (n-BuLi) at low temperature results in a lithiated imidazole intermediate.[8][24] This highly nucleophilic species can then be "quenched" by adding an electrophilic formylating agent like DMF. Subsequent acidic workup hydrolyzes the intermediate to reveal the aldehyde. This method's advantage is its precise regiocontrol, dictated by the initial position of the halogen atom.

Chapter 3: Experimental Protocols and Data

To provide actionable insights for researchers, this section details validated protocols for key synthetic transformations.

Protocol 3.1: Synthesis via Oxidation of 4-(Hydroxymethyl)imidazole

This protocol is adapted from a described industrial process, valued for its simplicity and use of a heterogeneous reagent.[23]

Objective: To synthesize 1H-imidazole-4-carbaldehyde by oxidizing 1H-imidazol-4-yl)methanol with activated manganese dioxide.

Methodology:

-

Dissolution: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in a suitable solvent such as methanol or THF to a concentration of approximately 0.5-1.0 M.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq) portion-wise at room temperature. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

-

Reaction: Stir the resulting black suspension vigorously at a controlled temperature (e.g., 40°C) for 6-12 hours.[23] Reaction progress should be monitored by TLC or LC-MS by analyzing small, filtered aliquots of the reaction mixture.

-

Workup: Upon completion, cool the mixture to room temperature and remove the manganese dioxide by filtration through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (methanol or ethyl acetate) to recover all the product.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure 1H-imidazole-4-carbaldehyde as a white to off-white solid.[6][8]

Protocol 3.2: Synthesis via Lithiation of a Protected Imidazole

This protocol demonstrates a modern organometallic approach for precise C-H functionalization.[8][24]

Objective: To synthesize a protected imidazole-4-carbaldehyde from a 4-bromo-1-(protected)-imidazole.

Methodology:

-

Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 4-bromoimidazole starting material (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.

-

Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 30-60 minutes to ensure complete metal-halogen exchange.

-

Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired protected imidazole-4-carbaldehyde.

| Method | Key Reagents | Typical Yield | Key Advantages | Ref. |

| Oxidation | 4-(hydroxymethyl)imidazole, MnO₂ | 80-95% | Operational simplicity, mild conditions, easy workup. | [23] |

| Lithiation | 4-Bromoimidazole (protected), n-BuLi, DMF | 75-90% | High regioselectivity, access to diverse substitutions. | [8][24] |

Chapter 4: Applications in Medicinal Chemistry and Drug Development

Substituted imidazole-4-carbaldehydes are not merely synthetic curiosities; they are potent and versatile intermediates in the discovery of new medicines.[5] The aldehyde group serves as a versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and pharmacophores.

| Therapeutic Area | Target/Application | Role of Imidazole-4-Carbaldehyde | Representative Compounds/Studies |

| Oncology | C17,20-lyase | Key intermediate for inhibitors targeting androgen synthesis in prostate cancer. | Used in the preparation of C17,20-lyase inhibitors.[8][9] |

| Infectious Disease | Plasmodium falciparum | Building block for the synthesis of novel antimalarial drugs. | Synthesis of 4-aminoquinoline libraries with antimalarial activity.[8][9] |

| Infectious Disease | Various Bacteria/Fungi | Precursor for compounds with broad-spectrum antimicrobial and antifungal properties. | General application in developing new biologically active molecules.[5][25] |

| Material Science | Chemosensors | Serves as the core structure for fabricating colorimetric chemosensors. | Used in the fabrication of anion-responsive chemosensors.[8][9] |

| Neurology | Various CNS Targets | The imidazole core is a known bioisostere for histamine and is used to modulate CNS pathways. | Imidazole derivatives like Dazadrol have been developed as antidepressants.[25] |

The significance of the imidazole ring itself cannot be overstated. It is a key component of the amino acid histidine and can participate in hydrogen bonding and metal coordination within enzyme active sites.[3][26] By using an imidazole-4-carbaldehyde scaffold, medicinal chemists can design molecules that leverage these favorable interactions while using the aldehyde to build out the rest of the structure to achieve desired potency and selectivity. This dual functionality underpins its status as a privileged scaffold in drug development.

Conclusion and Future Perspectives

The journey of substituted imidazole-4-carbaldehydes from the foundational discoveries of Debus and Radziszewski to their current role as critical components in modern drug discovery is a testament to their synthetic utility and pharmacological relevance. The development of synthetic methods has evolved from robust, multi-component ring constructions to highly selective, modern organometallic functionalizations.

Looking forward, the field will likely focus on developing even more efficient and sustainable synthetic routes. This includes the exploration of novel catalytic methods, such as C-H activation, to directly install the formyl group without the need for pre-functionalized substrates. Furthermore, as our understanding of complex biological pathways deepens, the demand for novel, intricately substituted imidazole-4-carbaldehydes will continue to grow, ensuring their enduring importance to the scientific community for years to come.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia.

- Routes of synthesis and biological significances of Imidazole derivatives: Review, World Journal of Pharmaceutical Sciences.

- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare.

- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv

- Bredereck-Synthese - Wikipedia.

- 1H-Imidazole-4-carbaldehyde: properties, applic

- The Debus–Radziszewski imidazole synthesis.

- ブレデレック イミダゾール合成 Bredereck Imidazole Synthesis | Chem-St

- Synthesis of Imidazoles - Baran Lab.

- Marckwald approach to fused imidazoles.

- 1H-Imidazole-4-carbaldehyde 3034-50-2 - Guidechem.

- 1H-Imidazole-4-carbaldehyde | 3034-50-2 - ChemicalBook.

- 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki - Guidechem.

- Markwald reaction for the synthesis of imidazole - ResearchG

- 1H-Imidazole-4-carbaldehyde - Protheragen.

- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Semantic Scholar.

- Polyfunctional Imidazoles: I.

- What is the synthesis route of 1H-Imidazole-4-carbaldehyde? - FAQ - Guidechem.

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes - Benchchem.

- 4-Imidazolecarboxaldehyde 98 3034-50-2 - Sigma-Aldrich.

- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv

- Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - RSC Publishing - The Royal Society of Chemistry.

- An Improved Process For Preparation Of “1 H Imidazole 4 Carbaldehyde” And Its Purific